molecular formula C18H13FO5 B5776132 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate

3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate

Cat. No. B5776132
M. Wt: 328.3 g/mol
InChI Key: SYKYXBQKJQMBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate, also known as FLM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate is not fully understood, but studies have suggested that it works by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including inhibition of cancer cell proliferation, induction of apoptosis, inhibition of inflammation, and neuroprotection. This compound has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate is its potential as a novel anticancer agent with low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for various applications.

Future Directions

There are several future directions for 3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate research, including optimizing its use as an anticancer agent, investigating its potential as an anti-inflammatory and neuroprotective agent, and exploring its use in combination with other drugs for enhanced therapeutic effects. Additionally, more studies are needed to determine the optimal dosage and administration of this compound for various applications and to further elucidate its mechanism of action.
In conclusion, this compound is a promising chemical compound with potential applications in various areas of scientific research. Its low toxicity and high selectivity towards cancer cells make it a promising candidate for cancer therapy, while its anti-inflammatory and neuroprotective effects make it a potential candidate for treating inflammatory and neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate can be synthesized through a multi-step process involving the reaction of 7-hydroxy-4-chromone with 2-fluorophenol, followed by acetylation with acetic anhydride. The final product is obtained through purification and crystallization.

Scientific Research Applications

3-(2-fluorophenoxy)-8-methyl-4-oxo-4H-chromen-7-yl acetate has been extensively studied for its potential applications in various areas of scientific research, including cancer therapy, anti-inflammatory agents, and neuroprotection. Studies have shown that this compound has significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. This compound has also been shown to have anti-inflammatory effects and can be used to treat inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[3-(2-fluorophenoxy)-8-methyl-4-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FO5/c1-10-14(23-11(2)20)8-7-12-17(21)16(9-22-18(10)12)24-15-6-4-3-5-13(15)19/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKYXBQKJQMBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)OC3=CC=CC=C3F)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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